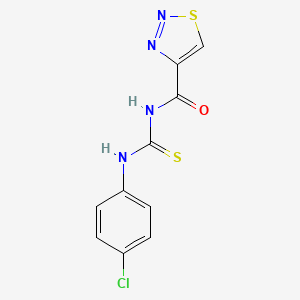

N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

INTRODUCTION N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (CTT) is a small molecule with a wide range of applications in scientific research. CTT is widely used as a research tool to study the biochemical and physiological effects of drugs and chemicals, as well as to monitor physiological processes in the body. CTT has been used in a variety of laboratory experiments, such as cell culture, animal models, and in vitro assays. SYNTHESIS METHOD CTT can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction, the direct reaction of an aryl halide with a thiourea, and the reaction of an aryl halide with an amino-thiourea. SCIENTIFIC RESEARCH APPLICATIONS CTT has been used in a wide range of scientific research applications, including the study of drug metabolism and pharmacology, the study of cell signaling pathways, the study of enzyme activities, the study of gene expression, and the study of cell proliferation and apoptosis. CTT has also been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. MECHANISM OF ACTION CTT acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. CTT has also been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and the activity of enzymes. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS CTT has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell proliferation and apoptosis. CTT has also been shown to have an effect on the nervous system, the cardiovascular system, and the immune system. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS CTT has a number of advantages for laboratory experiments, including its low cost, its low toxicity, and its ability to be synthesized in a variety of ways. However, CTT also has a number of limitations, including its potential for off-target effects and its potential to cause adverse side effects. FUTURE DIRECTIONS Future research on CTT could focus on its potential use as a therapeutic agent, its potential to be used in combination with other drugs, its potential to be used in the treatment of cancer, its potential to be used in the treatment of neurological disorders, and its potential to be used in the treatment of inflammatory diseases. Additionally, further research could be done to better understand the biochemical and physiological effects of CTT and to develop better methods of synthesis.

科学的研究の応用

Synthesis and Characterization

N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives are synthesized and characterized through various spectroscopic techniques, demonstrating their structural properties and potential for further modification and application in different research areas. The synthesis involves specific reactions that yield these compounds with high purity, confirmed by IR, 1H and 13C NMR, and mass spectroscopy. These processes highlight the compound's versatile framework for further chemical modifications and applications in material science, biochemistry, and pharmacology (Yusof et al., 2010), (Saeed & Parvez, 2005).

Antiviral and Antimicrobial Applications

Research into the antiviral and antimicrobial properties of thiadiazole derivatives, including those similar to this compound, shows promising results. These compounds demonstrate potential in inhibiting the growth of various pathogens, which could lead to new treatments for infectious diseases. The studies reveal that certain derivatives have significant activity against tobacco mosaic virus, indicating their potential as antiviral agents (Chen et al., 2010).

Antioxidant Activity

Thiourea derivatives exhibit potent antioxidant activity, suggesting their potential for therapeutic applications in diseases associated with oxidative stress. This activity is measured through various in vitro assays, indicating that these compounds can neutralize free radicals and may protect cells from oxidative damage. The structure-activity relationship studies further help in understanding the chemical basis of their antioxidant properties (Reddy et al., 2015).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives are also explored for their enzyme inhibition capabilities, which can be pivotal in developing treatments for various diseases, including neurodegenerative disorders. Some studies focus on their ability to inhibit cholinesterase enzymes, providing insights into their potential use in managing conditions like Alzheimer's disease. Additionally, these compounds are investigated for their mercury sensing capabilities, demonstrating their versatility in environmental monitoring and safety applications (Rahman et al., 2021).

Corrosion Inhibition

The application of thiadiazole derivatives in corrosion inhibition of metals in acidic environments is another area of interest. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This property is particularly valuable in industrial settings, where metal preservation is crucial (Bentiss et al., 2007).

特性

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4OS2/c11-6-1-3-7(4-2-6)12-10(17)13-9(16)8-5-18-15-14-8/h1-5H,(H2,12,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQBSFIECDEMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=O)C2=CSN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)

![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)

![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)